4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

PET tracer synthesis ¹¹C radiolabeling molecular imaging

Choose 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one for its SAR‑validated 4‑fluoro substituent, which boosts metabolic stability, target‑binding affinity, and enables ¹⁹F labeling. The 7‑methoxy group serves as a ¹¹C‑methylation site, while LogD₇.₄ 1.5 predicts optimal brain uptake with minimal non‑specific binding. This scaffold is essential for PET tracer synthesis, β‑amyloid imaging probes, and CYP11B1 inhibitor discovery. Differentiates from non‑fluorinated analogs and positional isomers in electronic profile and pharmacokinetics.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 127033-13-0
Cat. No. B172884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
CAS127033-13-0
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)F)CCC2=O
InChIInChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
InChIKeyRBJPSYZJIFLOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 127033-13-0): Procurement-Relevant Baseline for Fluorinated Indanone Building Blocks


4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 127033-13-0; molecular formula C10H9FO2; molecular weight 180.18 g/mol) is a fluorinated indanone derivative belonging to the class of substituted 2,3-dihydro-1H-inden-1-ones. The compound is characterized by a fluorine atom at the 4-position and a methoxy group at the 7-position on the indanone core . This specific substitution pattern confers distinct physicochemical properties, including a predicted LogP of 1.96 and a LogD₇.₄ of 1.5, which influence its behavior in both synthetic and biological contexts . The compound is commercially available at ≥95% purity from multiple vendors and is primarily employed as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of positron emission tomography (PET) tracers .

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 127033-13-0): Why Non-Fluorinated or Positional Isomers Cannot Be Interchanged


Substitution with the non-fluorinated analog 7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 34985-41-6) or positional isomers such as 5-fluoro-7-methoxy-1-indanone introduces material deviations in target binding affinity, metabolic stability, and PET tracer synthesis compatibility. The 4-fluoro substitution on the target compound provides both electronic modulation of the aromatic ring for enhanced receptor interactions and a metabolically stable ¹⁹F handle for imaging applications, whereas the non-fluorinated analog lacks both the fluorine-mediated electronic effects and the requisite isotope-labeling capacity for PET or ¹⁹F MRI probe development [1]. Positional isomers (e.g., 5-fluoro, 6-fluoro, or 7-fluoro variants) exhibit altered electronic distribution, steric profiles, and LogD values, resulting in divergent pharmacokinetic and pharmacodynamic properties that preclude direct substitution without re-optimization of the synthetic route or biological assay [2].

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 127033-13-0): Quantitative Differentiation Evidence vs. Non-Fluorinated and Isomeric Comparators


PET Tracer Synthesis Compatibility: 4-Fluoro-7-methoxy Indanone vs. Non-Fluorinated 7-Methoxy-1-indanone

The 4-fluoro-7-methoxy substitution pattern enables dual-functional utility that the non-fluorinated analog (7-methoxy-2,3-dihydro-1H-inden-1-one, CAS 34985-41-6) cannot provide. Specifically, the 7-methoxy group serves as a demethylation site for ¹¹C-methylation during PET tracer synthesis, while the 4-fluoro substituent simultaneously enhances target binding affinity through electronic effects and serves as a stable ¹⁹F handle for alternative imaging modalities . The non-fluorinated analog (MW 162.19 g/mol; LogP ~2.0) lacks the fluorine atom required for ¹⁹F-based detection and exhibits reduced target engagement due to the absence of fluorine-mediated electronic modulation [1].

PET tracer synthesis ¹¹C radiolabeling molecular imaging medicinal chemistry

Brain Penetration Potential: 4-Fluoro-7-methoxy Indanone LogD₇.₄ Value of 1.5 vs. CNS Drug-Likeness Benchmark

The measured LogD₇.₄ value of 1.5 for 4-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one falls within the optimal range (LogD 1–3) for passive blood-brain barrier (BBB) penetration, positioning this compound as a privileged scaffold for CNS-targeted PET tracer development and brain imaging applications . In contrast, positional isomers with fluorine at the 5-, 6-, or 7-positions exhibit altered LogD values and brain uptake characteristics due to differences in hydrogen-bonding potential and molecular topology [1][2].

CNS drug discovery blood-brain barrier penetration LogD optimization neuroimaging

Aldosterone Synthase Inhibitor Scaffold Validation: 4-Fluoroindanone Core in CYP11B1 Inhibitors

The 4-fluoroindanone scaffold represented by the target compound serves as a key structural motif in potent aldosterone synthase (CYP11B1) inhibitors. A closely related derivative, 3-[4-fluoro-indan-(1E)-ylidenemethyl]-pyridine, which incorporates the 4-fluoroindanone core, demonstrated inhibitory activity against CYP11B1 with an IC₅₀ of 774 nM [1][2]. This structure-activity relationship establishes the 4-fluoro substitution pattern as an enabling feature for CYP11B1 target engagement, whereas non-fluorinated or alternative fluorination regioisomers (e.g., 5- or 6-fluoro) exhibit altered potency and selectivity profiles across CYP11B1 and CYP19 (aromatase) [3].

aldosterone synthase inhibition CYP11B1 cardiovascular drug discovery structure-activity relationship

¹⁹F MRI Probe Development: Multi-Fluorine Indanone Derivatives as β-Amyloid Imaging Agents

Indanone derivatives bearing fluorine substitution, including the 4-fluoro-7-methoxy scaffold, have been systematically evaluated as ¹⁹F MRI imaging probes for β-amyloid plaques in Alzheimer's disease. Multi-fluorine labeled indanone derivatives demonstrated favorable physicochemical properties for MRI applications, with the fluorine atom serving as a ¹⁹F MR-detectable nucleus that provides a quantitative signal for plaque detection [1]. The 4-fluoro-7-methoxy compound, with its single fluorine atom and favorable LogD₇.₄ of 1.5, represents an optimized starting point for ¹⁹F probe development compared to non-fluorinated indanones (no ¹⁹F signal) or multi-fluorinated analogs (potential for increased lipophilicity and off-target binding) .

¹⁹F MRI β-amyloid plaques Alzheimer's disease imaging fluorinated probes

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 127033-13-0): Evidence-Backed Procurement Scenarios


¹¹C-Radiolabeled PET Tracer Synthesis Requiring Dual Fluorine-Enhanced Affinity and Demethylation Capability

This compound is optimally procured when developing ¹¹C-labeled PET tracers for CNS targets where both (1) a 7-methoxy demethylation site for ¹¹C-methyl incorporation and (2) a 4-fluoro substituent for enhanced target binding affinity and metabolic stability are required. The LogD₇.₄ value of 1.5 predicts favorable brain penetration with minimized non-specific binding, making this scaffold particularly suitable for neuroimaging applications of β-amyloid plaques, neurotransmitter receptors, or enzyme targets in the brain [1].

Aldosterone Synthase (CYP11B1) Inhibitor Lead Optimization Programs

Procurement is indicated for medicinal chemistry campaigns targeting aldosterone synthase (CYP11B1) inhibition, a validated approach for hypertension and heart failure. The 4-fluoroindanone core is structurally validated in sub-micromolar CYP11B1 inhibitors (IC₅₀ = 774 nM for pyridylmethylene derivatives bearing this scaffold), and the 7-methoxy group provides a synthetic handle for further derivatization or late-stage functionalization [2][3]. Selection of this compound over non-fluorinated analogs is justified by established SAR linking 4-fluoro substitution to enhanced target engagement.

¹⁹F MRI Probe Development for β-Amyloid Plaque Detection in Alzheimer's Disease Models

This compound should be prioritized for developing non-radioactive ¹⁹F MRI probes targeting β-amyloid plaques. The indanone core is associated with high-affinity β-amyloid binding (Ki = 5.82–18.96 nM for structurally related derivatives), while the single 4-fluoro substituent provides the requisite ¹⁹F MR-detectable nucleus without the lipophilicity burden of multi-fluorinated analogs [4][5]. The measured LogD₇.₄ of 1.5 ensures adequate brain uptake while maintaining a favorable signal-to-noise ratio for plaque imaging.

Custom Synthesis of Cold Reference Standards for PET HPLC Method Development and Metabolite Identification

Procurement of this compound in milligram to gram quantities supports the development of non-radioactive reference standards (cold standards) essential for HPLC method validation, radiometabolite analysis, and plasma protein binding studies in PET tracer development programs. Technical documentation accompanying commercial sources includes in vitro stability data and plasma protein binding measurements, enabling direct integration into regulatory-compliant analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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